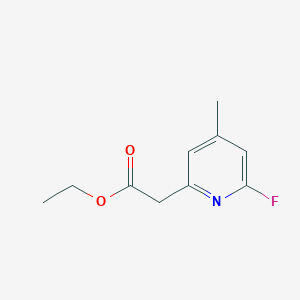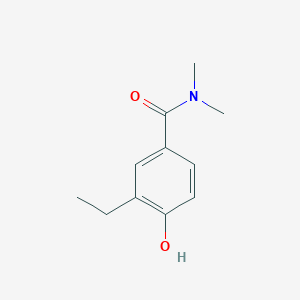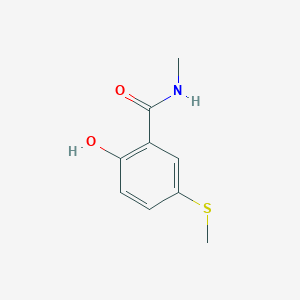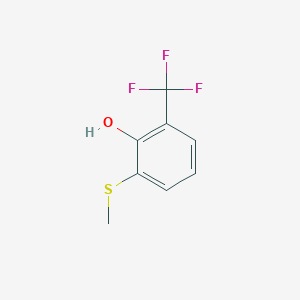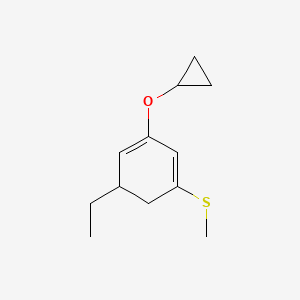
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane is an organic compound with the molecular formula C12H18OS and a molecular weight of 210.34 g/mol This compound features a cyclopropoxy group, an ethyl group, and a methylsulfane group attached to a cyclohexa-1,3-diene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylcyclohexa-1,3-diene with cyclopropyl alcohol in the presence of a strong acid catalyst to form the cyclopropoxy group. This intermediate is then reacted with methylsulfane under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound with a purity of at least 98% .
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Aplicaciones Científicas De Investigación
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethylcyclohexa-1,3-diene: A related compound with a similar cyclohexa-1,3-diene structure but lacking the cyclopropoxy and methylsulfane groups.
3-Cyclopropoxy-5-methoxycyclohexa-1,3-dienyl(methyl)sulfane: A compound with a methoxy group instead of an ethyl group.
Uniqueness
(3-Cyclopropoxy-5-ethylcyclohexa-1,3-dienyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18OS |
|---|---|
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-ethyl-1-methylsulfanylcyclohexa-1,3-diene |
InChI |
InChI=1S/C12H18OS/c1-3-9-6-11(13-10-4-5-10)8-12(7-9)14-2/h6,8-10H,3-5,7H2,1-2H3 |
Clave InChI |
STSUDJCKQHQVEB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(=CC(=C1)OC2CC2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


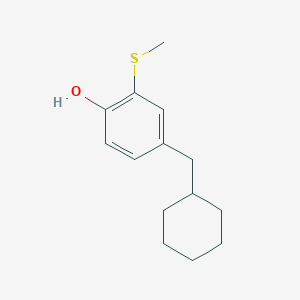

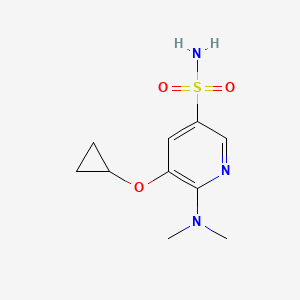
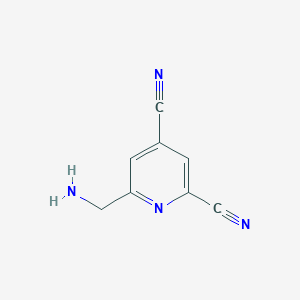

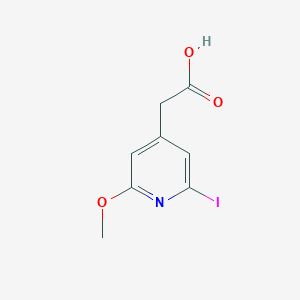
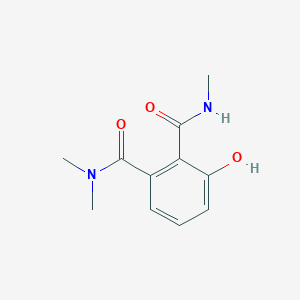
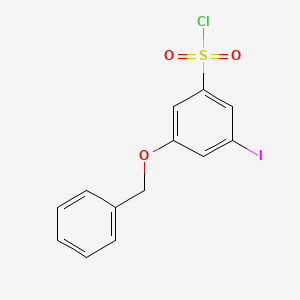
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
